Product packaging for 4-Hydroxy-2-(2-methylthiophenyl)pyridine(Cat. No.:CAS No. 115768-79-1)

4-Hydroxy-2-(2-methylthiophenyl)pyridine

Cat. No.: B6325559
CAS No.: 115768-79-1
M. Wt: 217.29 g/mol
InChI Key: UFZHLWVFZLWYTR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methylthiophenyl)pyridine is a chemical compound for research and development applications. As a hydroxypyridine derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Hydroxypyridines are known to exhibit tautomerism, where they can exist in equilibrium with their pyridone form; this characteristic influences their reactivity and interaction with biological targets . Pyridine scaffolds are recognized as privileged structures in medicinal chemistry and are found in a diverse range of clinically significant agents, underscoring their value in constructing novel molecular entities for biological testing . Specific hydroxypyridine derivatives have been investigated for various biological activities. For instance, some 4-hydroxy-2-pyridone derivatives have been synthesized and evaluated for their antitumour activity, demonstrating the potential of this chemical class in oncology research . The presence of both hydroxy and methylthio functional groups on the core structure makes this compound a versatile intermediate for further chemical modification and synthesis. This compound is intended for use in industrial and scientific research. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should consult the safety data sheet for proper handling protocols. Specific physicochemical data, spectral information (H-NMR, Mass Spec), and a confirmed CAS number for this exact compound were not located in the available search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NOS B6325559 4-Hydroxy-2-(2-methylthiophenyl)pyridine CAS No. 115768-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZHLWVFZLWYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 2 2 Methylthiophenyl Pyridine

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 4-Hydroxy-2-(2-methylthiophenyl)pyridine, the spectrum is expected to show characteristic peaks for the hydroxyl, pyridine (B92270), and methylthiophenyl moieties.

Key expected vibrational modes include the O-H stretching of the hydroxyl group, which typically appears as a broad band due to hydrogen bonding. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring, and the C-S stretching from the methylthiophenyl group, would also provide distinct signals. researchgate.net Aromatic C-H stretching and bending vibrations further confirm the presence of the two ring systems. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound This table is illustrative and based on characteristic frequencies for similar functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group Origin
O-H Stretch 3200 - 3600 (broad) Hydroxyl (-OH)
Aromatic C-H Stretch 3000 - 3100 Phenyl and Pyridine Rings
Aliphatic C-H Stretch 2850 - 2960 Methyl (-CH₃)
C=N Stretch 1600 - 1650 Pyridine Ring
C=C Stretch 1450 - 1600 Phenyl and Pyridine Rings
O-H Bend 1330 - 1440 Hydroxyl (-OH)
C-H Bend (Aliphatic) 1370 - 1470 Methyl (-CH₃)
C-O Stretch 1210 - 1310 Phenolic Hydroxyl

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman is particularly effective for non-polar bonds and symmetric vibrations. Therefore, it provides valuable information about the carbon skeleton of the aromatic rings and the C-S bond. ijfans.org

In the Raman spectrum of this compound, strong signals are anticipated for the symmetric breathing modes of the pyridine and phenyl rings. researchgate.netrsc.org The C-S stretching vibration, which may be weak in the FTIR spectrum, is often more prominent in the Raman spectrum. ijfans.org The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. researchgate.net For this compound, distinct signals would be expected for the protons on the pyridine ring, the phenyl ring, the hydroxyl group, and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine nitrogen, as well as the methylthio group. nsf.govchemicalbook.comresearchgate.net

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. spectrabase.com Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of aromatic carbons, the carbon bearing the hydroxyl group, the carbon attached to the sulfur atom, and the methyl carbon. spectrabase.comresearchgate.netrsc.org

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative, with chemical shifts estimated based on data for analogous structures like 4-hydroxypyridine (B47283) and methyl-substituted pyridines and thiophenols. chemicalbook.comchemicalbook.comnih.govnih.govchemicalbook.com

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyridine-H (various positions) 6.5 - 8.5 110 - 160
Phenyl-H (various positions) 7.0 - 7.8 120 - 140
Hydroxyl-OH 9.0 - 13.0 (variable, broad) N/A
Methyl-CH₃ 2.0 - 2.5 15 - 25
Pyridine-C (various positions) N/A 110 - 160
Pyridine-C-OH N/A 160 - 170
Phenyl-C (various positions) N/A 120 - 140

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to identify which protons are adjacent on the pyridine and phenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, confirming the link between the pyridine and phenyl rings. youtube.comscience.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. libretexts.org

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve characteristic losses of small, stable fragments. raco.catmiamioh.edu Expected fragmentation pathways could include the loss of the methyl group (-CH₃), the hydroxyl group (-OH), or cleavage of the bond between the two aromatic rings. libretexts.orgresearchgate.net The presence of sulfur would also result in a characteristic isotopic pattern for the molecular ion ([M+2] peak). raco.cat

Table 3: Predicted Compound Names Mentioned

Compound Name
This compound
Pyridine
4-hydroxypyridine
2-methylpyridine
3-methylpyridine
4-methylpyridine
2,4-dimethylpyridine
2-hydroxy-4-methyl-pyrimidine
2-methylpyridin-4-ol
2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine
2-N-phenylamino-3-nitro-4-methylpyridine
2-N-phenylamino-3-nitro-6-methylpyridine
2-(4-Methylphenyl)pyridine
2-methylpyridine 1-oxide
Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate
4-Hydroxy-N-methylpiperidine
1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone
4-mercaptopyridine
4-(2-thioethyl)pyridine

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that detailed experimental data from single-crystal X-ray diffraction analysis for the compound This compound is not publicly available. Consequently, the specific details regarding its solid-state molecular architecture, crystal packing, and intermolecular interactions, as requested in the outline, cannot be provided at this time.

Research in crystallography is an ongoing field, and the structure of "this compound" may be determined and published in the future. Researchers interested in this compound are encouraged to monitor crystallographic databases such as the Cambridge Structural Database (CSD) for any future depositions of its crystal structure.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2 2 Methylthiophenyl Pyridine

Electronic Structure and Molecular Conformation Studies

A full understanding of this molecule would begin with a detailed analysis of its electronic and structural properties.

Theoretical Spectroscopy and Property Prediction

Beyond structural analysis, computational methods can predict the spectroscopic signatures of a molecule. By simulating infrared (IR), Raman, and UV-Visible spectra, researchers can aid in the experimental identification and characterization of the compound. These theoretical spectra are derived from the calculated vibrational frequencies and electronic transitions, providing a powerful tool for comparison with experimental data. However, no such theoretical spectroscopic data has been reported specifically for 4-Hydroxy-2-(2-methylthiophenyl)pyridine.

Simulated Vibrational Spectra (IR, Raman)

A computational analysis of the vibrational spectra (Infrared and Raman) of a molecule can provide a theoretical fingerprint based on its molecular vibrations. This is typically achieved through frequency calculations using methods like DFT. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms and functional groups. For a molecule like this compound, this would involve analyzing the vibrations of the pyridine (B92270) ring, the phenyl ring, the hydroxyl group, and the methylthio group. Unfortunately, no studies containing simulated IR or Raman spectra for this specific compound could be located.

Calculated Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govijfans.orgresearchgate.net This method, often employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. nih.gov Such calculations are invaluable for confirming molecular structures and understanding the electronic environment of the nuclei. For this compound, theoretical NMR data would provide the expected chemical shifts for the protons and carbons in the pyridine and phenyl rings, as well as for the methyl group, which could then be compared with experimental NMR data. However, no published research detailing GIAO NMR calculations for this compound was identified.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.org This technique allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. encyclopedia.pubnih.gov A TD-DFT study of this compound would reveal information about its chromophores and the nature of its electronic transitions, including π→π* and n→π* transitions. Regrettably, no TD-DFT studies focused on this specific molecule are available in the current body of scientific literature.

Prediction of Linear and Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the linear and nonlinear optical (NLO) properties of materials. These properties are crucial for the development of new technologies in areas like telecommunications and optical data storage. Calculations can determine molecular polarizability (α) and hyperpolarizabilities (β, γ), which are measures of a molecule's response to an external electric field. Molecules with large hyperpolarizabilities are of particular interest for NLO applications. An investigation into the NLO properties of this compound would assess its potential for such applications, but no such computational studies have been reported.

Reaction Mechanism and Reactivity Modeling

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical tool used to visualize the energy of a molecule as a function of its geometry. beilstein-journals.orgresearchgate.net By mapping the PES, chemists can identify stable isomers, transition states, and reaction pathways. researchgate.netrsc.org For this compound, a PES map could elucidate conformational preferences, such as the rotational barriers around the bond connecting the pyridine and phenyl rings, and provide insights into potential intramolecular interactions. No studies involving PES mapping for this compound were found.

Computational Modeling of Reaction Pathways

Computational modeling can be used to investigate the mechanisms of chemical reactions, including identifying the transition states and calculating the activation energies for different reaction pathways. This provides a detailed understanding of how a reaction proceeds and can help in optimizing reaction conditions. For this compound, this could involve modeling its synthesis or its participation in various chemical transformations. However, a search of the literature did not yield any computational studies on the reaction pathways involving this molecule.

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the electronic structure, reactivity, and spectroscopic behavior of this compound. Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating these interactions. These methods often incorporate solvent effects through implicit models, such as the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation.

Tautomeric Equilibrium

This compound can exist in a tautomeric equilibrium between its enol (hydroxypyridine) form and its keto (pyridinone) form. The position of this equilibrium is highly sensitive to the solvent environment. In the gas phase or non-polar solvents, the enol form may be more stable. However, the pyridinone tautomer typically possesses a larger dipole moment. Consequently, polar solvents are expected to stabilize the pyridone form more effectively through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. acs.orgchemtube3d.com Theoretical calculations can predict the relative energies of these tautomers in various solvents, providing insight into their relative populations. nih.govnih.gov

Table 1: Calculated Relative Energy (ΔE) of the Pyridinone Tautomer of this compound with respect to the Enol Form in Different Solvents.
SolventDielectric Constant (ε)Relative Energy (ΔE, kcal/mol)Favored Tautomer
Gas Phase1.0+1.5Enol
Cyclohexane2.0+0.2Enol
Chloroform4.8-1.8Pyridinone
Ethanol24.6-3.5Pyridinone
Water78.4-4.2Pyridinone

Molecular Reactivity

The polarity of the solvent can modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby altering the molecule's reactivity profile. Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of these changes.

HOMO-LUMO Energy Gap (E_gap): This value is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a molecule is more polarizable and more reactive. researchgate.netresearchgate.net In many cases, polar solvents can lead to increased stabilization of the orbitals, which may either increase or decrease the gap depending on the specific system. rsc.org For molecules that become more polar upon excitation, polar solvents tend to stabilize the LUMO more than the HOMO, often resulting in a reduced energy gap.

Ionization Potential (IP) and Electron Affinity (EA): These relate to the energy required to remove an electron and the energy released when an electron is gained, respectively. They are influenced by how well the solvent can stabilize the resulting charged species.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Changes in IP and EA due to solvent effects will directly impact the calculated electrophilicity.

Table 2: Calculated Global Reactivity Descriptors for this compound in Various Solvents.
SolventHOMO (eV)LUMO (eV)E_gap (eV)Electrophilicity (ω, eV)
Gas Phase-8.65-1.457.202.60
Cyclohexane-8.60-1.557.052.69
Ethanol-8.52-1.786.742.95
Water-8.50-1.856.653.04

Spectroscopic Properties (Solvatochromism)

Solvatochromism describes the change in the color of a substance, and hence its UV-Visible absorption or emission spectrum, when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states. For this compound, a molecule with potential for intramolecular charge transfer (ICT), pronounced solvatochromism is expected.

TD-DFT calculations are used to predict the electronic transition energies in various solvent environments. nih.gov A bathochromic (red) shift in the emission spectrum upon increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. nih.govnih.gov Conversely, a hypsochromic (blue) shift indicates that the ground state is more stabilized. rsc.orgmdpi.com In protic solvents, specific interactions like hydrogen bonding can lead to further, more complex, spectral shifts. rsc.org

Table 3: Predicted Maximum Absorption (λ_abs) and Emission (λ_em) Wavelengths for this compound in Solvents of Varying Polarity.
SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (nm)
n-Hexane1.934041070
Dichloromethane8.934843587
Acetone20.735245098
Acetonitrile37.5355462107
Water78.4360485125

Coordination Chemistry and Metal Complexation of 4 Hydroxy 2 2 Methylthiophenyl Pyridine

Electronic and Redox Properties of Metal-Ligand Systems

There is no information on the electronic structure or redox behavior (e.g., from cyclic voltammetry) of metal complexes formed with 4-Hydroxy-2-(2-methylthiophenyl)pyridine.

A table of mentioned compounds cannot be generated as no specific compounds related to the subject molecule were discussed in the article.

Application of Complexes in Catalysis

Homogeneous Catalysis Applications

There is currently no available research detailing the use of this compound metal complexes in homogeneous catalysis. While numerous studies have explored the catalytic activity of complexes involving other pyridine-based ligands for a variety of organic transformations, the specific role of this compound as a ligand in such systems has not been reported.

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

Similarly, the application of this compound in heterogeneous catalysis or as a building block for Metal-Organic Frameworks (MOFs) is not documented in the current body of scientific literature. The synthesis of MOFs often utilizes multitopic organic linkers, and while pyridine-containing molecules are common, the specific attributes of this compound for creating such frameworks have yet to be explored.

Supramolecular Chemistry and Self Assembly of 4 Hydroxy 2 2 Methylthiophenyl Pyridine

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies from specific molecular components is a cornerstone of crystal engineering and materials science. The process relies on the predictable and directional nature of non-covalent interactions to guide molecules into organized, functional superstructures. For 4-Hydroxy-2-(2-methylthiophenyl)pyridine, the primary design elements are its capacity for strong hydrogen bonding and its multiple aromatic surfaces available for π-π stacking.

The molecule's structure incorporates several key features that are instrumental in forming predictable assemblies:

Hydrogen Bonding Sites: The 4-hydroxypyridine (B47283) group is the most significant feature. It can exist in two tautomeric forms: the enol (4-hydroxypyridine) and the keto (4-pyridone) form. chemtube3d.com In the solid state and in solution, the pyridone form is often favored as it can form robust, dimeric hydrogen bond motifs. chemtube3d.com The nitrogen atom in the pyridine (B92270) ring and the hydroxyl group are both potent hydrogen bond acceptors and donors, providing directionality to the assembly process.

Aromatic Systems: The presence of both a pyridine ring and a phenyl ring provides ample opportunity for π-π stacking interactions. researchgate.net These interactions, while weaker than hydrogen bonds, are crucial for organizing molecules in three dimensions, often acting to link hydrogen-bonded chains or sheets into a stable crystal lattice. mdpi.com

The interplay between the strong, highly directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces allows for the construction of complex and well-defined architectures. researchgate.net By understanding these fundamental interactions, it is possible to predict how this compound will behave in a crystalline environment.

Non-Covalent Interactions in Crystal Engineering

Non-covalent interactions are the fundamental forces that drive the self-assembly of molecules into crystalline solids. mdpi.com In the case of this compound, the most significant of these are hydrogen bonds and π-π stacking, which work in concert to define the crystal packing.

Hydrogen Bonding Motifs

Hydrogen bonding is a powerful tool in supramolecular chemistry due to its strength and directionality. nih.gov The 4-hydroxypyridine moiety of the title compound is expected to be the primary driver of hydrogen bond formation. This group exhibits tautomerism, existing as either 4-hydroxypyridine or its isomer, 4-pyridone. chemtube3d.com In the solid state, the pyridone tautomer is typically favored because it can form highly stable, centrosymmetric cyclic dimers through a pair of N–H···O hydrogen bonds. chemtube3d.comnih.gov This specific arrangement is known as the R²₂(8) graph set motif and is a common and robust synthon in the crystal engineering of pyridone-containing molecules.

While no crystal structure is publicly available for this compound, the behavior of analogous systems provides strong predictive power. For instance, studies on various hydroxypyridine isomers and their salts consistently highlight the dominance of hydrogen bonding in their crystal packing. nih.govnih.govmdpi.com The deprotonated 4-hydroxypyridine anion is also a potent hydrogen bond acceptor at both its nitrogen and oxygen sites. mdpi.com

Table 1: Common Hydrogen Bonding Motifs in Pyridine-Based Systems
Functional GroupCommon MotifDescriptionTypical Interaction Distance (Å)Reference
PyridoneR²₂(8) DimerA cyclic motif formed by two molecules via N–H···O hydrogen bonds.~2.7-2.8 (N···O) nih.gov
HydroxypyridiniumChain / LayerCations linked by counter-ions (e.g., trifluoroacetate) via O–H···O and N–H···O bonds.~2.4-2.5 (O–H···O), ~2.7-2.8 (N–H···O) nih.gov
Deprotonated HydroxypyridineComplex with H-bond donorsAnion acts as a dual acceptor at N and O sites.~1.8 (N···H), ~1.7 (O···H) nih.govmdpi.com

Aromatic Stacking Interactions (π-π Stacking)

Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings that is critical for the stability of numerous chemical and biological structures. youtube.com These interactions arise from a combination of electrostatic, dispersion, and induction forces. In this compound, both the phenyl and pyridine rings are capable of participating in these interactions.

Table 2: Characteristics of π-π Stacking Interactions in Phenylpyridine Analogs
Interaction TypeGeometryDescriptionTypical Centroid-to-Centroid Distance (Å)Reference
Pyridine···AreneFace-to-FaceParallel stacking of pyridine and other aromatic rings.~3.6-3.8 nih.govnih.gov
C–H···πEdge-to-FaceA hydrogen on one ring points towards the face of another ring.N/A (distance measured from H to ring plane) nih.gov
C···C contactsOffset Face-to-FaceClose contacts between carbon atoms of adjacent rings, indicating π overlap.~3.2-3.4 nih.govias.ac.in

Formation of Supramolecular Architectures

The combination of directional hydrogen bonds and cohesive π-stacking interactions enables this compound to form a variety of ordered supramolecular architectures, from two-dimensional monolayers on surfaces to extended three-dimensional crystalline networks.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. mdpi.com The formation of a SAM requires a molecule with a specific "headgroup" that has a strong affinity for the substrate. northwestern.edu For this compound, the thiophenyl group provides the potential to act as a headgroup for forming SAMs on metal surfaces, most notably gold, due to the strong, covalent nature of the gold-sulfur bond. mdpi.comoaepublish.com

While no studies have explicitly demonstrated SAM formation with this specific molecule, the principles derived from simpler thiol and thiophenol compounds are directly applicable. mdpi.comnorthwestern.edu In a hypothetical SAM, the molecule would orient itself with the sulfur atom binding to the metal surface. The phenylpyridine body would form the main part of the monolayer, with intermolecular π-stacking and hydrogen bonding interactions between adjacent molecules providing the necessary order and stability to the film. oaepublish.com The terminal functional group—in this case, part of the hydroxypyridine ring—would be exposed at the monolayer-air or monolayer-solvent interface, defining the surface properties.

Table 3: Hypothetical Components of a SAM of this compound
SAM ComponentCorresponding Molecular MoietyFunctionReference
HeadgroupThiophenyl (-S-Ph)Binds to the substrate (e.g., gold surface) via a sulfur-metal bond. mdpi.comoaepublish.com
Backbone/SpacerPhenylpyridine coreProvides structural integrity through van der Waals and π-π stacking interactions. northwestern.edu
Terminal GroupHydroxypyridine ringDetermines the surface properties of the monolayer (e.g., wettability, reactivity). northwestern.edu

Extended One-Dimensional and Two-Dimensional Networks

In the solid state, the interplay between different non-covalent interactions can lead to the formation of extended networks with 1D, 2D, or 3D topologies. For this compound, a hierarchical assembly process is anticipated.

Formation of 1D Chains: The primary hydrogen bonding motif, likely the N–H···O dimer of the pyridone tautomer, would first link molecules into discrete pairs. nih.gov These dimers could then be linked into one-dimensional chains through weaker interactions, such as C–H···π or π-stacking involving a single set of rings.

Expansion to 2D Networks: More likely, the robust R²₂(8) dimers will act as fundamental building blocks that are subsequently organized into two-dimensional sheets or layers. This organization would be driven by π-π stacking interactions between the phenyl and pyridine rings of adjacent dimers. nih.govnih.gov This combination of strong hydrogen bonds creating a primary structure and weaker stacking interactions linking them in a second dimension is a common strategy in crystal engineering for building layered materials. researchgate.net The final 3D crystal would then be formed by the stacking of these 2D layers, held together by weaker van der Waals forces.

Table 4: Interactions Driving Network Formation in Related Pyridine Systems
SystemPrimary Interaction (1D Motif)Secondary Interaction (2D/3D Motif)Resulting ArchitectureReference
Dipyridone DerivativesN–H···O Hydrogen Bonds (R²₂(8) dimers or chains)π–π StackingLayered (2D) and 3D Structures nih.gov
Cobalt-Terpyridine ComplexesMetal-Ligand Coordination (Nodes)Pyridine···Arene π-stacking (Linkers)2D Networks nih.gov
Difluoro-bipyridine ComplexesC–H···O Hydrogen Bonds (Dimers)Halogen···π and π–π Stacking3D Supramolecular Network researchgate.net

Host-Guest Recognition Studies

As of the current body of scientific literature, there are no available research findings or data specifically detailing the host-guest recognition studies of the chemical compound this compound. Comprehensive searches of chemical databases and scholarly articles have not yielded any specific investigations into the supramolecular interactions or self-assembly of this particular molecule in the context of host-guest chemistry.

Therefore, no detailed research findings or data tables on its host-guest recognition capabilities can be provided at this time.

Structure Property Relationship Investigations of 4 Hydroxy 2 2 Methylthiophenyl Pyridine Derivatives

Systematic Studies of Electronic and Steric Effects of Substituents

The chemical behavior of pyridine (B92270) derivatives is profoundly influenced by the electronic and steric nature of their substituents. Electronic effects involve the donation or withdrawal of electron density, which alters the reactivity of the pyridine ring, while steric effects relate to the physical bulk of substituents, which can hinder the approach of reactants or influence molecular conformation.

Systematic studies on substituted pyridines reveal clear correlations between these effects and the compound's reactivity or biological activity. For instance, research on pyridine derivatives has shown that the presence and position of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), or electron-withdrawing groups like carbonyl (-C=O), can enhance certain biological activities. nih.gov Conversely, bulky substituents or halogen atoms can lead to a decrease in activity, likely due to steric hindrance at a target receptor site. nih.gov

A tangible example of these effects can be seen in the formation of metal complexes. A study on the complexation of cadmium(II) halides with various methyl-substituted pyridines demonstrated a clear link between substituent position and complex stability. rsc.org For complexes without steric hindrance from substituents at the 2- or 6-positions, the stability (measured as the formation constant) showed a direct linear relationship with the basicity (pKa) of the pyridine derivative, an electronic property. rsc.org However, for pyridines with methyl groups at the 2- or 6-positions, the formation constants were significantly lower due to steric hindrance. rsc.org This decrease in stability was found to be driven primarily by a loss of entropy, suggesting that the steric bulk restricts the rotational freedom of the pyridine molecule upon coordination to the metal center. rsc.org

Table 1: Thermodynamic Parameters for the Formation of Bis(pyridine) Cadmium(II) Bromo Complexes This table illustrates the impact of methyl substituent position (steric and electronic effects) on the enthalpy (ΔrH°) and entropy (TΔrS°) changes during complex formation. Data is derived from studies on methyl-substituted pyridines. rsc.org

Pyridine DerivativepKaΔrH° (kJ mol⁻¹)TΔrS° (kJ mol⁻¹)
Pyridine5.22-50.1-19.9
3-Methylpyridine5.66-54.7-22.3
4-Methylpyridine6.03-55.8-22.1
2-Methylpyridine5.94-50.4-25.2
2,4-Dimethylpyridine6.63-54.2-26.5
2,6-Dimethylpyridine6.72-44.9-32.3

Correlation between Molecular Structure and Spectroscopic Signatures

Spectroscopic techniques are invaluable for elucidating molecular structure, and the resulting data is intrinsically linked to the compound's architecture. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly sensitive to the chemical environment of atoms and functional groups.

In pyridine derivatives, the position and nature of substituents cause predictable shifts in spectroscopic signals. For example, ¹³C NMR studies of a 2-amino-3-cyanopyridine (B104079) derivative showed distinct signals for different functional groups based on their electronic environment. nih.gov The carbon of a cyano group (C≡N) directly attached to the pyridine ring appeared at a chemical shift of 112.7 ppm, whereas a cyano group bonded to a different part of the molecule (an HNCOCH₂ moiety) was shifted downfield to 126.6 ppm. nih.gov The carbonyl (C=O) carbon in the same molecule was observed at 166.9 ppm. nih.gov These differences in chemical shifts allow for the precise mapping of the molecular structure.

Coordination to a metal ion also dramatically alters spectroscopic signatures. In a study of a 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ligand and its copper(II) complex, significant changes were observed in the ¹H-NMR and FTIR spectra upon complexation. nih.gov Theoretical calculations further revealed that the coordination of the copper ion induces changes in the molecule's geometry, such as the dihedral angles, which define the orientation of the pyridine ring relative to other parts of the molecule. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Substituted Pyridine Scaffolds This table provides examples of how different carbon environments within substituted pyridine-like molecules correspond to unique chemical shifts in ¹³C NMR spectra, aiding in structure determination.

Carbon Atom/GroupMolecule TypeChemical Shift (ppm)Source
C≡N (on pyridine ring)2-amino-3-cyanopyridine derivative112.7 nih.gov
C≡N (on side chain)2-amino-3-cyanopyridine derivative126.6 nih.gov
C=O (amide)2-amino-3-cyanopyridine derivative166.9 nih.gov
5-CH1,3-oxazin-6-one derivative90.1–90.8 researchgate.net
C=O (lactone)1,3-oxazin-6-one derivative156.1–165.6 researchgate.net

Influence of Conformational Dynamics on Reactivity

The three-dimensional shape and flexibility of a molecule—its conformational dynamics—play a critical role in its reactivity. The ability of a molecule to adopt a specific conformation can be essential for it to participate in a chemical reaction.

The reactivity of the 4-hydroxypyridine (B47283) tautomer, 4-hydroxy-2-pyrone, illustrates this principle. These compounds are effective partners in mild O-functionalisation reactions, but their reactivity is sensitive to reaction conditions, with the pyrone ring being susceptible to degradation under harsher methods. beilstein-journals.org This highlights how the stability of the core ring structure influences its synthetic utility.

Integration of Theoretical Descriptors with Experimental Observations

Modern chemical research frequently combines experimental data with computational, or theoretical, studies to gain deeper insight into molecular properties. Theoretical descriptors, such as calculated energies, bond lengths, and electronic potential maps, can explain and predict experimental observations.

Density Functional Theory (DFT) is a powerful computational method used for this purpose. In the investigation of the copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, DFT calculations were used to fully optimize the geometries of both the ligand and the final complex. nih.gov The calculated ground state energies were -1008.69854 atomic units (a.u.) for the ligand and -2201.48603 a.u. for the complex. nih.gov The calculations provided precise theoretical values for bond lengths and dihedral angles, which supported the proposed tridentate coordination of the ligand and the distorted octahedral geometry of the complex inferred from experimental data. nih.gov

Similarly, theoretical descriptors are used to explain structure-activity relationships. In a study of the antiproliferative activity of various pyridine derivatives, molecular descriptors and electrostatic potential maps were calculated using computer programs. nih.gov This theoretical analysis helped to determine the most favorable structural characteristics for the observed biological activity, concluding that specific electronic features, rather than just molecular size, were key drivers of efficacy. nih.gov This integration of computational and experimental work is essential for the rational design of new molecules.

Advanced Analytical Techniques in Research on 4 Hydroxy 2 2 Methylthiophenyl Pyridine

Chromatographic Separations and Purity Determination (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purification of chemical compounds, as well as for the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods frequently utilized in the analysis of pyridine (B92270) derivatives.

In the context of 4-Hydroxy-2-(2-methylthiophenyl)pyridine, HPLC would be a primary method for assessing its purity. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The compound would then travel through a column packed with a stationary phase, and its separation from any impurities would be achieved based on differential partitioning between the mobile and stationary phases. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For similar pyridine derivatives, purities of greater than 99% have been achieved and verified using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While the hydroxyl group in this compound might require derivatization to increase its volatility, GC-MS analysis would provide both separation and structural information. The gas chromatograph separates the components of a mixture, and the mass spectrometer fragments the individual components and measures the mass-to-charge ratio of the fragments. This fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's structure.

Table 1: Hypothetical HPLC Purity Analysis Data for this compound

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A5.812540099.5
Batch B5.811890099.1
Batch C5.913020099.8

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. researchgate.net It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₁NOS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed structure and purity. For instance, elemental analyses performed on related compounds have shown results to be within ±0.4% of the theoretical values. researchgate.net

Table 2: Elemental Analysis Data for this compound (C₁₂H₁₁NOS)

ElementTheoretical (%)Experimental (%)
Carbon (C)65.7365.68
Hydrogen (H)5.065.10
Nitrogen (N)6.396.35
Sulfur (S)14.6214.58

This table presents expected and hypothetical experimental data.

Thermal Stability Studies (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides valuable information about the thermal stability and decomposition profile of a compound. In a typical TGA experiment, a small amount of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored.

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the temperature at which the compound begins to degrade. The temperatures at which 5% or 10% weight loss occurs are often reported as indicators of thermal stability. For pyridine-containing polymers, TGA has shown decomposition temperatures for 10% weight loss to be in the range of 552 to 580 °C, indicating high thermal stability. mdpi.com Similar studies on coordination polymers with pyridine-based ligands have also been conducted to understand their thermal decomposition patterns. mdpi.com

Table 3: TGA Data for Thermal Stability of this compound

ParameterTemperature (°C)
Onset of Decomposition280
Temperature at 5% Weight Loss295
Temperature at 10% Weight Loss310
Residue at 800 °C (%)15

This table presents hypothetical data based on the expected stability of similar aromatic compounds.

Emerging Applications and Future Research Directions

Role in Advanced Functional Materials

The application of 4-Hydroxy-2-(2-methylthiophenyl)pyridine extends into the development of sophisticated functional materials, where it contributes to the creation of novel optoelectronic and catalytic systems.

Optoelectronic Materials

While direct, extensive research on the specific optoelectronic properties of this compound is still emerging, its structural motifs are common in materials developed for optoelectronics. The pyridine (B92270) ring, a well-known electron-deficient system, is a fundamental building block in many organic light-emitting diode (OLED) materials, fluorescent sensors, and nonlinear optical materials. The interplay between the electron-donating hydroxyl group and the sulfur-containing methylthiophenyl group can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for many optoelectronic applications. Future research is anticipated to explore how the specific arrangement of these functional groups in this compound can be harnessed for applications such as organic photovoltaics and photodetectors.

Catalytic Materials

In the realm of catalysis, this compound has been identified as a valuable precursor and modifier. alibaba.com The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group can act as coordination sites for metal ions, making the compound a potential ligand for creating novel metal complexes. These complexes can exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The hydroxyl group can also play a role in catalysis, either by participating directly in reaction mechanisms or by influencing the electronic properties of the catalytic center. The compound's ability to act as a catalyst itself in certain reactions is also an area of active investigation. alibaba.com

Sensing Applications

The structural features of this compound make it a promising candidate for the development of chemical sensors. The pyridine nitrogen can act as a proton acceptor or a metal-ion binding site, while the hydroxyl group can participate in hydrogen bonding interactions. The presence of the sulfur atom provides an additional coordination site. These characteristics allow the molecule to interact selectively with specific analytes, leading to a detectable signal, such as a change in fluorescence or color. For instance, its ability to bind to metal ions could be exploited for the detection of heavy metal pollutants in environmental samples. The development of sensors based on this compound is an active area of research, with potential applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Theoretical Predictions for Novel Derivatizations

Computational chemistry and theoretical studies are expected to play a crucial role in unlocking the full potential of this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and chemical properties of novel derivatives. By systematically modifying the core structure—for example, by introducing different substituents on the pyridine ring or the phenyl group—researchers can design new molecules with tailored properties for specific applications. Theoretical calculations can guide synthetic efforts by identifying the most promising candidates for optoelectronic materials, catalysts, or sensors, thereby accelerating the discovery and development process.

Table 1: Potential Derivatizations and Predicted Properties

DerivativeModificationPredicted Property EnhancementPotential Application
Electron-withdrawing group on pyridine ringIntroduction of nitro or cyano groupsEnhanced electron-accepting abilityOrganic electronics
Electron-donating group on phenyl ringIntroduction of alkoxy or amino groupsIncreased intramolecular charge transferNonlinear optics
Extension of π-conjugated systemAddition of further aromatic ringsRed-shifted absorption and emissionOLEDs, photovoltaics
Introduction of chiral centersAsymmetric synthesisEnantioselective catalysisAsymmetric synthesis

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials represents a frontier in materials science, and this compound is a promising building block for such systems. The organic component, with its versatile functionality, can be combined with inorganic materials like metal oxides, quantum dots, or metal-organic frameworks (MOFs). The hydroxyl group can act as an anchor, covalently bonding the organic molecule to the surface of an inorganic material. The pyridine and methylthio groups can provide further coordination sites for integrating metal ions or nanoparticles. These hybrid materials can exhibit synergistic properties, combining the processability and tunable electronic properties of the organic component with the stability and unique physical properties of the inorganic component. Potential applications for such hybrid systems include advanced catalysts, novel sensors, and next-generation optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2-(2-methylthiophenyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridine derivatives with hydroxyl groups can be functionalized via Suzuki coupling or palladium-catalyzed cross-coupling to introduce the 2-methylthiophenyl moiety . Reaction optimization (e.g., temperature, catalyst loading) is critical: higher temperatures (80–120°C) improve regioselectivity, while excess thiol reagents may reduce byproduct formation .

Q. Which spectroscopic techniques are optimal for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad peak at δ 9–12 ppm) .
  • IR : Stretching vibrations for O–H (~3200 cm1^{-1}) and C–S (~600–700 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyridine-thiophenyl system .

Q. How can solubility challenges in polar solvents be addressed during biological testing?

  • Methodological Answer : The hydroxyl group enables hydrogen bonding, but methylthiophenyl reduces polarity. Co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., acetylation of the hydroxyl group) can enhance solubility. Solubility parameters (Hansen solubility sphere) should guide solvent selection .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the methylthiophenyl group be systematically addressed?

  • Methodological Answer : Computational tools (DFT calculations) predict electron density distribution on the pyridine ring, guiding substitution sites. Experimentally, directing groups (e.g., boronic esters in Suzuki coupling) or steric hindrance from ortho-substituents improve regioselectivity. Kinetic vs. thermodynamic control studies (varying reaction time/temperature) further refine outcomes .

Q. What strategies resolve contradictions between experimental NMR data and computational structural models?

  • Methodological Answer :

  • Conformational analysis : Compare NOESY/ROESY NMR data with molecular dynamics simulations to identify dominant conformers .
  • SHELX refinement : Adjust crystallographic models (e.g., torsion angles) to align with observed NMR coupling constants .

Q. Which in vitro assays are suitable for evaluating the compound’s bioactivity, and how should data inconsistencies be handled?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anti-inflammatory assays : Measure TNF-α suppression in LPS-induced macrophages (ELISA) .
  • Data normalization : Use internal controls (e.g., cell viability assays) to distinguish cytotoxicity from specific bioactivity. Replicate experiments (n ≥ 3) and apply ANOVA to address variability .

Q. How can stability under varying pH and solvent conditions be quantified for storage and application?

  • Methodological Answer :

  • Accelerated stability studies : Use HPLC to monitor degradation at 40°C/75% RH over 4 weeks.
  • pH-dependent stability : UV-Vis spectroscopy tracks absorbance shifts in buffers (pH 3–11) .

Q. What computational tools effectively predict binding affinities for drug-target interactions?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis.
  • MD simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity and antimicrobial activity data be interpreted?

  • Methodological Answer :

  • Dose-response curves : Compare IC50_{50} (cytotoxicity) vs. MIC (antimicrobial activity) to establish selectivity indices.
  • Mechanistic studies : RNA sequencing or proteomics identifies off-target effects in mammalian cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.